rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester: is a chemical compound used as an intermediate in the synthesis of Norlofentanil, a metabolite of Norfentanyl, which is the major hepatic metabolite of Fentanyl. This compound has a molecular weight of 404.5 and a molecular formula of C22H32N2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves multiple steps. The starting materials and reagents typically include isonipecotic acid derivatives, Boc-protected amines, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The compound is usually stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals and drug metabolites.
Industry: In the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic reactions, facilitating the conversion of precursor molecules to active metabolites. The molecular targets include enzymes and receptors involved in these metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Norlofentanil: A metabolite of Norfentanyl.
Norfentanyl: The major hepatic metabolite of Fentanyl.
Fentanyl: A potent synthetic opioid used as a pain medication.
Uniqueness
rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester is unique due to its specific structure and role as an intermediate in the synthesis of Norlofentanil. Its chemical properties and reactivity make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H32N2O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methyl-4-(N-propanoylanilino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H32N2O5/c1-7-18(25)24(17-11-9-8-10-12-17)22(19(26)28-6)13-14-23(15-16(22)2)20(27)29-21(3,4)5/h8-12,16H,7,13-15H2,1-6H3/t16-,22+/m0/s1 |
InChI Key |
KWJUANZXJZCFOE-KSFYIVLOSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.